REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](O)([CH3:13])[CH2:9][CH:10]1[CH2:12][CH2:11]1.S(=O)(=O)(O)O.[H][H]>CO.[Pd]>[CH:10]1([CH2:9][CH:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[NH2:1])[CH3:13])[CH2:12][CH2:11]1
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Name
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2-(2-aminophenyl)-1-cyclopropyl-propan-2-ol
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Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(CC1CC1)(C)O
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
600 mg
|
Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed in a water-jet vacuum
|
Type
|
ADDITION
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Details
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the water phase is neutralised by the addition of sodium carbonate
|
Type
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EXTRACTION
|
Details
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The water phase is extracted twice with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
the crude amine is obtained
|
Type
|
CUSTOM
|
Details
|
The obtained raw material
|
Type
|
CUSTOM
|
Details
|
is purified by column chromagraphy over silica gel (eluant:hexane/ether=5:1)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)CC(C)C1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |